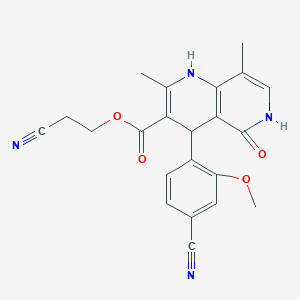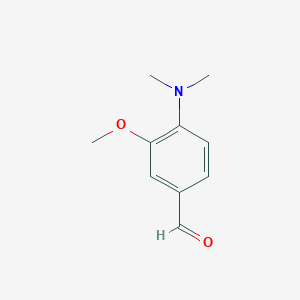
1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole: is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrole ring, which is further connected to an acetic acid methyl ester moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound and an amine.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where the pyrrole ring is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced sulfonyl compounds, and substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-benzenesulfonyl-1H-pyrrol-3-yl)-1-p-tolyl-methanone
- 3-(benzenesulfonyl)-1H-pyrrole-2-carboxylic acid methyl ester
Uniqueness
- The presence of the acetic acid methyl ester moiety in 1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole distinguishes it from other similar compounds. This functional group can participate in ester hydrolysis reactions, providing an additional pathway for chemical modification and biological activity.
Propiedades
Número CAS |
86688-97-3 |
|---|---|
Fórmula molecular |
C13H13NO4S |
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
methyl 2-[1-(benzenesulfonyl)pyrrol-3-yl]acetate |
InChI |
InChI=1S/C13H13NO4S/c1-18-13(15)9-11-7-8-14(10-11)19(16,17)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
Clave InChI |
YWWQOPBETNBRBV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B8452397.png)




propanedinitrile](/img/structure/B8452436.png)



![[2-(2-Acetamido-4-chlorophenoxy)phenyl]methyl acetate](/img/structure/B8452449.png)




